molecular formula C19H18F2N2OS B2449907 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide CAS No. 2034569-13-4

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide

Cat. No. B2449907
M. Wt: 360.42
InChI Key: WCTSPOLKYHKECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide, also known as BDF 8634, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a number of different methods, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

One notable area of application involves the synthesis of new benzothiazole derivatives for potential use as anticancer agents. Researchers have synthesized new compounds by modifying the benzothiazole (BT) scaffold, which has been recognized for its eligibility in medicinal chemistry, particularly as anticancer agents. The modifications at specific positions on the BT scaffold are aimed at modulating the antitumor properties of these compounds. The synthesized derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Osmaniye et al., 2018).

Chemical Studies and Substituent Effects

Another study focused on the chemical properties and substituent effects of N-aryl-substituted trans-4-aminostilbenes. This research explored how the substituent in the N-aryl group affects the photochemical behavior of these compounds in polar solvents, attributing differences to the formation of a twisted intramolecular charge transfer (TICT) state. Such insights are crucial for understanding the photophysical behavior of related compounds and their potential applications in materials science and photodynamic therapy (Yang et al., 2004).

Nonlinear Optical Properties

The photophysical, structural aspects, and nonlinear optical properties of Foron Blue SR analogs have been investigated using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). This study aimed at understanding the potential applications of these compounds in nonlinear optics, highlighting how the electronic structure and substituent effects influence their optical properties. Such research contributes to the development of novel materials for optical technologies (Bhagwat & Sekar, 2019).

Environmental and Biological Sensing

Research has also been conducted on the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This highlights an application in environmental and biological sciences where the detection of toxic benzenethiols and biologically active aliphatic thiols is crucial. The design of such probes, based on intramolecular charge transfer (ICT) pathways, demonstrates the chemical versatility and applicability of compounds related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide in sensing technologies (Wang et al., 2012).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2OS/c1-23(2)17(14-11-25-18-6-4-3-5-13(14)18)10-22-19(24)12-7-8-15(20)16(21)9-12/h3-9,11,17H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSPOLKYHKECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide

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